molecular formula C12H13F4N B13589862 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine

3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine

Cat. No.: B13589862
M. Wt: 247.23 g/mol
InChI Key: DYNUJAAAKKWJAC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2-fluoro-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and trifluoromethyl groups, which are known to influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production while maintaining the desired purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13F4N/c13-11-6-9(12(14,15)16)3-4-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2

InChI Key

DYNUJAAAKKWJAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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